molecular formula C7H5NO2S2 B1274213 Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide CAS No. 27148-03-4

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No. B1274213
CAS RN: 27148-03-4
M. Wt: 199.3 g/mol
InChI Key: BAVQVWLILLHJKA-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of saccharin, a well-known artificial sweetener, and has been utilized in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives has been explored through different methods. One approach involves the reaction of sodium salt of thiosaccharin with alkyl halides to afford 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxides. Further treatment with piperidine and various electrophiles yields sulfides and thiocarboxylic S-esters . Another method described the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds, as well as the reaction with Grignard reagents .

Molecular Structure Analysis

The molecular and electronic structures of benzo[d]isothiazole derivatives have been studied, revealing insights into their quinoid formulation and redox chemistry. For instance, the condensation of diaminobenzenedithiol with sulfur monochloride leads to radical cation salts, which can be reduced to neutral compounds. These structures have been characterized by X-ray diffraction and exhibit bond lengths consistent with their antiaromatic nature .

Chemical Reactions Analysis

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives have been used in various chemical reactions. For example, they have been incorporated into the design of non-nucleoside inhibitors of HCV polymerase NS5B, where structure-based design led to the addition of a high-affinity methyl sulfonamide group, resulting in potent cyclic analogues . Additionally, a visible-light-mediated aza Paternò-Büchi reaction with alkenes followed by a Lewis acid-catalyzed ring-expansion has been developed to synthesize benzo[f][1,2]thiazepine 1,1-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide have been investigated through experimental and computational studies. Ab initio HF, density functional, and IR spectroscopy studies have been conducted to understand the spectral and structural changes during the conversion of thiosaccharin to its nitranion. These studies have shown frequency decreases in the SO2 stretching modes and delocalization of the nitranionic charge across the molecule .

Scientific Research Applications

Summary of the Application

2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one Mannich base derivatives were designed as potential multifunctional agents against Alzheimer’s disease .

Methods of Application or Experimental Procedures

The twelve derivatives were synthesized and evaluated with various biological activities . In vitro, biological assays showed that most of the target compounds are selective AChE inhibitors and good antioxidants .

Results or Outcomes

Among them, compounds 6d and 13d are representative agents exhibiting significant selective AChE inhibition (IC 50=1.09µM and 2.01µM, respectively), potent antioxidant activity, moderate inhibition of self-induced Aβ 1–42 aggregation, selective metal-chelating activity with Fe 2+ and Cu2+, excellent neuroprotective effect on H 2O 2-induced PC12 cell injury and good BBB permeability . Moreover, the step-down passive avoidance test demonstrated that 6d and 13d can improve the scopolamine-induced cognitive deficit in mice .

2. Anticancer Agent

Summary of the Application

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a powerful anticancer agent .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

3. Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor

Summary of the Application

Benzo[d]isothiazole C-glucoside 1 inhibits the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

4. Kinase Inhibitor

Summary of the Application

Benzo[d]isothiazole-based compound 2 has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu 4 ) . These mGlu 4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

5. Non-sedative Anxiolytic

Summary of the Application

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

6. Antimicrobial Agent

Summary of the Application

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as an antimicrobially active molecule .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety information available indicates that Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1,1-dioxo-1,2-benzothiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQVWLILLHJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181615
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

CAS RN

27148-03-4
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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